molecular formula C25H23N5O2S B2952353 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-33-2

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2952353
CAS No.: 899761-33-2
M. Wt: 457.55
InChI Key: JBGLJLLASBJJBI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is substituted at position 3 with a 2,5-dimethylbenzenesulfonyl group and at position 5 with a 3,5-dimethylphenylamine moiety.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-15-9-10-18(4)22(14-15)33(31,32)25-24-27-23(26-19-12-16(2)11-17(3)13-19)20-7-5-6-8-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGLJLLASBJJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazoloquinazoline Derivatives

Key structural analogs differ in substituents on the sulfonyl and amine groups, as well as halogenation of the quinazoline core (Table 1).

Compound Name Substituent (Position 3) Substituent (Position 5) Core Modification Molecular Weight CAS No.
3-(2,5-Dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 3,5-Dimethylphenyl None ~478.0* Not Provided
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl None 478.55 866807-85-4
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 3,5-Dimethylphenyl Chloro (Position 7) 491.99 893788-59-5

*Estimated based on structural similarity to .

Key Observations:

  • 4-Methylbenzyl vs.
  • Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in may alter electronic distribution compared to the 2,5-dimethylbenzenesulfonyl group, affecting interactions with hydrophobic binding pockets.
  • Chlorination (Position 7): The 7-chloro modification in increases molecular weight and may enhance halogen bonding in biological targets.

Physicochemical and Pharmacokinetic Implications

  • Steric Effects: Bulky substituents at position 3 (e.g., 3,4-dimethylbenzenesulfonyl in ) may hinder binding to sterically constrained enzyme active sites.

Anticancer Activity

Triazoloquinazoline derivatives exhibit moderate anticancer activity, though they are outperformed by thieno-fused triazolopyrimidines. For example:

  • Triazoloquinazoline 6a (structurally related to the target compound) showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31, with a mean growth of 100.20% .
  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated superior activity, attributed to enhanced π-π stacking and hydrogen bonding from the thiophene ring .

Selectivity and Toxicity

No direct toxicity data are available for the target compound. However, the low activity of triazoloquinazolines in the NCI screen suggests a favorable toxicity profile, as highly cytotoxic compounds are typically prioritized for further testing .

Biological Activity

The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N3O4S2C_{19}H_{27}N_3O_4S_2, with a molecular weight of 425.6 g/mol. It features a sulfonyl-substituted triazole and quinazoline structure, which are known to confer various biological activities.

PropertyValue
Molecular FormulaC19H27N3O4S2
Molecular Weight425.6 g/mol
Structural FeaturesSulfonyl group, Triazole ring, Quinazoline moiety

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through the reaction of appropriate hydrazines with suitable carbonyl compounds.
  • Sulfonylation : The introduction of the sulfonyl group is performed using 2,5-dimethylbenzenesulfonyl chloride.
  • Formation of the Quinazoline Moiety : This may involve cyclization reactions that yield the final product.

Anticancer Activity

Research indicates that compounds structurally similar to triazoloquinazolines exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
  • Case Study : A related study found that triazoloquinazolines demonstrated potent growth inhibition in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives achieving over 90% inhibition .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may also possess antimicrobial activity. The sulfonamide functional group is often associated with antibacterial effects:

  • Activity Spectrum : Testing against Gram-positive and Gram-negative bacteria could reveal its efficacy as an antimicrobial agent.

Anti-inflammatory Effects

Compounds within this class have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

  • Research Findings : Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo models.

Case Studies and Research Findings

  • Anticancer Evaluation : In a study on benzimidazole derivatives, certain analogs demonstrated significant cytotoxicity against human cancer cell lines, suggesting a similar potential for triazoloquinazolines .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity can guide the development of more potent derivatives.

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